molecular formula C11H7NO5 B14477819 4-Oxo-4-(2-oxo-1,3-benzoxazol-3(2H)-yl)but-2-enoic acid CAS No. 65189-68-6

4-Oxo-4-(2-oxo-1,3-benzoxazol-3(2H)-yl)but-2-enoic acid

Cat. No.: B14477819
CAS No.: 65189-68-6
M. Wt: 233.18 g/mol
InChI Key: UXBLCWPAKDFDDV-UHFFFAOYSA-N
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Description

4-Oxo-4-(2-oxo-1,3-benzoxazol-3(2H)-yl)but-2-enoic acid is an organic compound that features a benzoxazole ring fused with a butenoic acid moiety. Compounds with benzoxazole structures are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-(2-oxo-1,3-benzoxazol-3(2H)-yl)but-2-enoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One possible route could involve the reaction of a benzoxazole derivative with a butenoic acid precursor in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-(2-oxo-1,3-benzoxazol-3(2H)-yl)but-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form more complex structures.

    Reduction: Reduction reactions can lead to the formation of different functional groups.

    Substitution: The benzoxazole ring can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Oxo-4-(2-oxo-1,3-benzoxazol-3(2H)-yl)but-2-enoic acid involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules that mediate its biological effects. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds with similar benzoxazole structures.

    Butenoic Acid Derivatives: Compounds with similar butenoic acid moieties.

Uniqueness

4-Oxo-4-(2-oxo-1,3-benzoxazol-3(2H)-yl)but-2-enoic acid is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

65189-68-6

Molecular Formula

C11H7NO5

Molecular Weight

233.18 g/mol

IUPAC Name

4-oxo-4-(2-oxo-1,3-benzoxazol-3-yl)but-2-enoic acid

InChI

InChI=1S/C11H7NO5/c13-9(5-6-10(14)15)12-7-3-1-2-4-8(7)17-11(12)16/h1-6H,(H,14,15)

InChI Key

UXBLCWPAKDFDDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)C(=O)C=CC(=O)O

Origin of Product

United States

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